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Abstract

Gelsevirine, a complex indole alkaloid isolated from the traditional Chinese medicinal plant
Gelsemium elegans, has garnered significant attention for its diverse pharmacological
activities. Historically used for its analgesic, anti-inflammatory, and anxiolytic properties, recent
research has unveiled its potent and specific inhibitory action on the Stimulator of Interferon
Genes (STING) signaling pathway. This technical guide provides an in-depth overview of the
discovery and history of Gelsevirine, its physicochemical properties, detailed experimental
protocols for its isolation and synthesis, and a thorough examination of its mechanism of
action. The information presented herein is intended to serve as a valuable resource for
researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug
development.

Introduction and Historical Context

The genus Gelsemium, encompassing highly toxic flowering plants, has a long and storied
history in traditional Chinese medicine, where it has been used for centuries to treat a variety of
ailments, including pain, inflammation, and anxiety. Gelsevirine is one of the principal alkaloids
isolated from Gelsemium elegans Benth. While the plant's toxicity necessitated careful use, its
potent biological effects spurred scientific investigation into its chemical constituents. The
isolation and structural elucidation of Gelsevirine marked a significant step in understanding
the pharmacology of Gelsemium alkaloids.
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Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of Gelsevirine is
fundamental for its development as a therapeutic agent.

ble 1: Physicachemical ies of Gelseviri

Property Value Reference
Molecular Formula C21H24N203 [1]
Molecular Weight 352.43 g/mol [1][2]
Appearance Solid [1]

Sparingly soluble in Methanol

Solubility (1-10 mg/ml), Soluble in [1][2]
DMSO
Purity 298% (by HPLC) [11[2]

Note: Data on melting point and optical rotation were not available in the searched literature.

Spectroscopic Data

The structural elucidation of Gelsevirine was accomplished through various spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

e 1H and 3C NMR Spectroscopy: While the search results confirm the use of 1H and 13C NMR
for structure confirmation, a complete dataset with chemical shift assignments and coupling
constants was not explicitly available in the provided snippets. The structural complexity of
Gelsevirine necessitates two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) for
unambiguous assignment.

o Mass Spectrometry: Electrospray lonization Mass Spectrometry (ESI-MS) is a key technique
for determining the molecular weight and fragmentation pattern of Gelsevirine.

Isolation and Synthesis
Isolation from Natural Sources
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Experimental Protocol: Isolation of Gelsevirine from Gelsemium elegans

The following is a generalized protocol based on methods described in the literature. Specific
details may vary between different research groups.

¢ Plant Material and Extraction:

o Dried and powdered aerial parts of Gelsemium elegans are extracted with an organic
solvent, typically methanol or ethanol, at room temperature for an extended period.

o The extraction process is often repeated multiple times to ensure maximum yield.

o The combined extracts are then concentrated under reduced pressure to obtain a crude
extract.

o Acid-Base Extraction for Alkaloid Enrichment:

[e]

The crude extract is dissolved in an acidic aqueous solution (e.g., 2% HCI) and filtered.

o The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove
neutral and acidic impurities.

o The pH of the aqueous layer is adjusted to alkaline (e.g., pH 9-10) with a base (e.g.,
ammonia water).

o The alkaline solution is then extracted with a chlorinated solvent (e.g., dichloromethane or
chloroform) to isolate the crude alkaloids.

e Chromatographic Purification:

o The crude alkaloid mixture is subjected to chromatographic separation.

o High-Speed Counter-Current Chromatography (HSCCC) has been successfully employed
for the one-step separation and purification of Gelsevirine.

= Atypical two-phase solvent system for HSCCC is chloroform-methanol-0.1 M
hydrochloric acid (4:4:2, viviv).
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o Alternatively, column chromatography on silica gel or alumina can be used, with a gradient
elution system of solvents like chloroform and methanol.

o Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

o Fractions containing Gelsevirine are combined and concentrated.

¢ Final Purification and Characterization:

o The enriched Gelsevirine fraction is further purified by recrystallization or preparative
High-Performance Liquid Chromatography (HPLC).

o The purity of the final compound is assessed by analytical HPLC.

o The structure of the isolated Gelsevirine is confirmed by spectroscopic methods,
including ESI-MS, 'H NMR, and 3C NMR.

Total Synthesis

The first total synthesis of Gelsevirine was a significant achievement in organic chemistry,
accomplished by the research group of Eric M. Ferreira at the University of Georgia.

Key Synthetic Strategy: Photo-induced Thiyl-Radical Catalyzed (3+2) Cycloaddition

While the detailed step-by-step protocol from the primary literature was not fully available in the
search results, the key strategic element has been reported. The synthesis laid a foundation for
accessing not only Gelsevirine but also other related Gelsemium alkaloids. The development
of this novel cycloaddition reaction was a critical innovation in constructing the complex
polycyclic core of the molecule. Further details would require consulting the full publication by
Ke, Yan-Ting, and Ferreira, Eric M.

Mechanism of Action: Inhibition of the STING
Signaling Pathway

Recent groundbreaking research has identified Gelsevirine as a novel and specific inhibitor of
the STING signaling pathway, which plays a crucial role in the innate immune response to
cytosolic DNA.[3][4]
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Signaling Pathway Diagram

Click to download full resolution via product page
Caption: Gelsevirine inhibits the STING signaling pathway.
Experimental Protocol: Investigating STING Inhibition

The following protocols are based on methodologies described for demonstrating Gelsevirine's
effect on the STING pathway.[4][5]

e Cell Culture and Treatment:

o Macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are
cultured under standard conditions.

o Cells are pre-treated with varying concentrations of Gelsevirine for a specified period
(e.g., 6 hours).
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o Following pre-treatment, cells are stimulated with STING agonists such as 2'3'-cGAMP,
interferon stimulatory DNA (ISD), or poly(dA:dT) to activate the STING pathway.

e Analysis of Gene Expression (RT-gPCR):
o Total RNA is extracted from the cells after treatment.
o Reverse transcription is performed to synthesize cDNA.

o Quantitative PCR is carried out to measure the mRNA expression levels of downstream
target genes of the STING pathway, such as IFNB1, CXCL10, and IL6. A housekeeping
gene (e.g., GAPDH or ACTB) is used for normalization.

e Protein Analysis (Western Blotting):
o Cell lysates are prepared, and protein concentrations are determined.
o Proteins are separated by SDS-PAGE and transferred to a membrane.

o The membrane is probed with primary antibodies against STING, phosphorylated TBK1
(p-TBK1), phosphorylated IRF3 (p-IRF3), and phosphorylated p65 (p-p65) to assess the
activation of the signaling cascade.

o An antibody against a loading control (e.g., B-actin or GAPDH) is used to ensure equal
protein loading.

o Binding Affinity Assays:

o Surface Plasmon Resonance (SPR): This technique is used to measure the binding affinity
(Kd) of Gelsevirine to purified STING protein in real-time.

o Biotin Pull-down Assay: A biotinylated version of Gelsevirine is incubated with cell lysates
containing STING. Streptavidin beads are then used to pull down the biotinylated
Gelsevirine and any interacting proteins, which are subsequently analyzed by Western
blotting for the presence of STING.

« Ubiquitination Assay:
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o Cells are co-transfected with plasmids expressing HA-tagged STING and Flag-tagged

ubiquitin.

o Following treatment with Gelsevirine, cells are lysed, and STING is immunoprecipitated
using an anti-HA antibody.

o The immunoprecipitates are then analyzed by Western blotting with an anti-Flag antibody
to detect ubiquitinated STING. Specific antibodies against different ubiquitin linkages (e.g.,
K48, K63) can be used to determine the type of ubiquitination.

Detailed Mechanism of STING Inhibition

Gelsevirine exerts its inhibitory effect on the STING pathway through a dual mechanism:

o Competitive Binding: Gelsevirine competitively binds to the cyclic dinucleotide (CDN)-
binding pocket of STING.[3][4] This binding locks STING in an inactive, open conformation,
thereby preventing its dimerization and subsequent activation by its natural ligand, 2'3'-
cGAMP.[4] The binding affinity (Kd) of Gelsevirine to STING has been determined to be
27.6 uM.[1]

» Promotion of Ubiquitination and Degradation: Gelsevirine promotes the K48-linked
ubiquitination and subsequent proteasomal degradation of STING.[3][4] This process is likely
mediated by the E3 ubiquitin ligase TRIM21, which Gelsevirine upregulates and recruits to
the STING protein.[3][4]

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical
for its development as a drug.

In Vitro Metabolism

Studies using liver microsomes from humans, pigs, goats, and rats have shown that
Gelsevirine undergoes metabolism, with some qualitative and quantitative differences
observed between species.[5] This suggests that the metabolic pathways of Gelsevirine may
vary across different organisms, a crucial consideration for preclinical and clinical development.
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In Vivo Pharmacokinetics

While detailed in vivo ADME data for Gelsevirine was not available in the searched literature,
in vivo studies in a mouse model of sepsis induced by cecal ligation and puncture (CLP) have
demonstrated the efficacy of Gelsevirine.[4] Post-operative administration of Gelsevirine (10
and 20 mg/kg) significantly extended the survival period and mitigated acute organ damage in
these animals.[4] These findings suggest that Gelsevirine possesses a pharmacokinetic profile
that allows it to reach therapeutic concentrations in vivo. Further dedicated pharmacokinetic
studies are warranted to fully characterize its ADME properties.

Preclinical and Potential Therapeutic Applications

The discovery of Gelsevirine as a STING inhibitor has opened up new avenues for its
therapeutic application.

e Sepsis and Inflammatory Diseases: Given the detrimental role of STING activation in the
hyperinflammation associated with sepsis, Gelsevirine's ability to mitigate this signaling
cascade makes it a promising candidate for the treatment of sepsis and other inflammatory
conditions.[4]

o Autoimmune Disorders: Dysregulation of the STING pathway is implicated in various
autoimmune diseases. By inhibiting STING, Gelsevirine could potentially be used to treat
these conditions.

¢ Analgesia and Anxiolysis: The traditional uses of Gelsemium for pain and anxiety suggest
that Gelsevirine may also have effects on the central nervous system, potentially through
modulation of glycine receptors.

Conclusion

Gelsevirine, a natural product with a rich history in traditional medicine, has emerged as a
scientifically validated lead compound with a novel mechanism of action. Its specific inhibition
of the STING signaling pathway provides a strong rationale for its further investigation and
development as a therapeutic agent for sepsis, inflammatory disorders, and potentially other
conditions. This technical guide has summarized the current knowledge on the discovery,
history, chemical properties, synthesis, and pharmacology of Gelsevirine, providing a solid
foundation for future research and development endeavors. The detailed experimental
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protocols and compiled data herein are intended to facilitate the work of scientists and
researchers in unlocking the full therapeutic potential of this remarkable molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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